2-Bromo-3-nitrobenzyl fluoride 2-Bromo-3-nitrobenzyl fluoride
Brand Name: Vulcanchem
CAS No.: 2244083-36-9
VCID: VC7197611
InChI: InChI=1S/C7H5BrFNO2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4H2
SMILES: C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CF
Molecular Formula: C7H5BrFNO2
Molecular Weight: 234.024

2-Bromo-3-nitrobenzyl fluoride

CAS No.: 2244083-36-9

Cat. No.: VC7197611

Molecular Formula: C7H5BrFNO2

Molecular Weight: 234.024

* For research use only. Not for human or veterinary use.

2-Bromo-3-nitrobenzyl fluoride - 2244083-36-9

Specification

CAS No. 2244083-36-9
Molecular Formula C7H5BrFNO2
Molecular Weight 234.024
IUPAC Name 2-bromo-1-(fluoromethyl)-3-nitrobenzene
Standard InChI InChI=1S/C7H5BrFNO2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4H2
Standard InChI Key QMHHXBHMFDUNTP-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CF

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2-Bromo-3-nitrobenzyl fluoride belongs to the class of fluorinated nitrobenzenes, with the systematic IUPAC name 2-bromo-1-(fluoromethyl)-3-nitrobenzene. Its molecular formula is C7H4BrF2NO2\text{C}_7\text{H}_4\text{BrF}_2\text{NO}_2, yielding a molecular weight of 252.01 g/mol . The compound’s structure features a benzene ring with three functional groups:

  • A bromine atom at the 2-position,

  • A nitro group (NO2-\text{NO}_2) at the 3-position,

  • A fluoromethyl group (CH2F-\text{CH}_2\text{F}) at the 1-position.

The presence of electron-withdrawing groups (nitro and fluorine) and a heavy halogen (bromine) confers unique reactivity, making it amenable to nucleophilic aromatic substitution and cross-coupling reactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1807004-68-7
PubChem CID118802233
SMILES[O-]N+c1cc(F)cc(CF)c1Br
InChI KeyWEKWDPGOOWDLEF-UHFFFAOYSA-N
Molecular FormulaC7H4BrF2NO2\text{C}_7\text{H}_4\text{BrF}_2\text{NO}_2
Molecular Weight252.01 g/mol

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-bromo-3-nitrobenzyl fluoride typically involves multi-step functionalization of a benzene precursor. A patent by CN110305018A outlines a four-step strategy for analogous compounds, which can be adapted for this molecule :

  • Acetylation: Reaction of o-bromoaniline with acetyl chloride forms N-(2-bromophenyl)acetamide.

  • Nitration: Treatment with fuming nitric acid introduces the nitro group at the 3-position.

  • Hydrolysis: Acidic hydrolysis removes the acetyl protecting group, yielding 2-bromo-6-nitroaniline.

  • Fluorination: Diazotization followed by thermal decomposition replaces the amino group with fluorine.

This method avoids expensive fluorinating agents (e.g., KF/CsF), achieving a yield of 93.7% for intermediates and >95% purity for the final product .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield/Purity
AcetylationAcetyl chloride, triethylamine, 0–5°C93.7% yield
NitrationFuming HNO₃, acetic acid, 40–50°C92.7% yield
FluorinationNaNO₂, HBF₄, 60–80°C>95% purity

Challenges and Innovations

Traditional methods suffered from low conversion rates (e.g., 73% yield in WO2004069832) due to residual starting material and costly reagents . The CN110305018A approach addresses these issues by:

  • Using dichloromethane as a solvent for improved solubility.

  • Employing hydrochloric acid for efficient hydrolysis.

  • Optimizing molar ratios (e.g., 1:1.5–2 for nitration) .

Applications in Pharmaceutical Chemistry

Role in Drug Development

2-Bromo-3-nitrobenzyl fluoride is a critical intermediate in synthesizing:

  • Anticancer agents: Fluorinated aromatics enhance drug bioavailability and metabolic stability.

  • Antihypertensives: Used in azilsartan analogs, which target angiotensin II receptors .

Case Study: Azilsartan Synthesis

The compound’s nitro group facilitates reduction to an amine, which can undergo cyclization to form tetrazole moieties—a key feature of azilsartan. Substituting chlorine with fluorine improves selectivity and reduces off-target effects .

Future Directions

Scalability and Green Chemistry

Efforts to improve sustainability include:

  • Catalytic fluorination: Replacing stoichiometric reagents with recyclable catalysts.

  • Continuous-flow synthesis: Enhancing yield and reducing waste.

Emerging Applications

Exploration in agrochemicals (e.g., herbicides) and materials science (fluorinated polymers) is underway.

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